4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

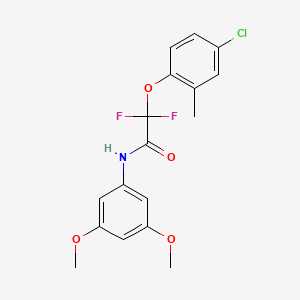

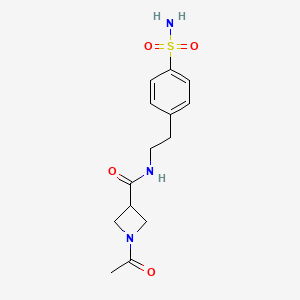

The compound “4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” belongs to a class of organic compounds known as pyrazoles . Pyrazoles are characterized by a 5-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The presence of an amino group (NH2) and a carboxylic acid group (COOH) in the molecule suggests that it may have both basic and acidic properties .

Molecular Structure Analysis

The molecular structure of “4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” would likely involve a pyrazole ring attached to a methoxyphenyl group at the 1-position and a carboxylic acid group at the 3-position . The amino group would be attached at the 4-position of the pyrazole ring .Chemical Reactions Analysis

Pyrazole compounds, due to the presence of nitrogen atoms in the ring, are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” would be influenced by its functional groups. The presence of an amino group and a carboxylic acid group suggests that it may exhibit both basic and acidic properties .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: derivatives have been explored for their potential as antimicrobial agents. The design and synthesis of novel antimicrobial molecules are crucial due to the rise of multidrug-resistant bacterial strains. These derivatives can be synthesized using conventional methods or microwave irradiation, which offers advantages in terms of time, yield, and purity . Some compounds exhibit promising activity against pathogens like Staphylococcus aureus and Escherichia coli , comparable to that of ampicillin .

Neuroprotective and Anti-neuroinflammatory Agents

The compound’s derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents. This is particularly relevant for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Novel triazole-pyrimidine hybrids, which include the 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid structure, have been synthesized and characterized. These compounds have demonstrated significant inhibition of nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating their potential in neuroprotection .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-6-9(12)10(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVQKYMBTLXQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2971158.png)

![1-({4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)-4-phenylpiperazine](/img/structure/B2971160.png)

![N-(4-ethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2971163.png)

![1-(3-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethoxy)benzoyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2971171.png)

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)